D-Tryptophan methyl ester hydrochloride

Overview

Description

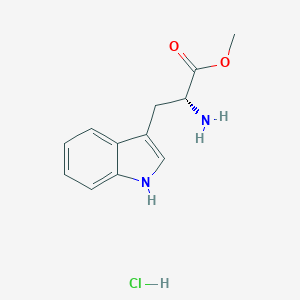

Structure and Synthesis: D-Tryptophan methyl ester hydrochloride (CAS 14907-27-8) is a chiral derivative of tryptophan where the carboxylic acid group is esterified with methanol, and the amino group is protonated as a hydrochloride salt. It is synthesized via esterification of D-tryptophan with methanol under acidic conditions, typically achieving yields of 78–81% .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tryptophan methyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of D-tryptophan with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically proceeds as follows:

- Dissolve D-tryptophan in a mixture of methanol and toluene.

- Slowly add thionyl chloride to the solution at 0°C.

- Heat the mixture to 75-80°C and reflux for 4 hours.

- Cool the reaction mixture to 0°C and stir for 2 hours.

- Filter the precipitated solid and wash with toluene.

- Dry the product under vacuum at 50°C to obtain this compound as a white powder .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of proton acids like hydrochloric acid gas or p-toluenesulfonic acid have been explored to improve the synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly at the indole ring and ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

D-Tryptophan methyl ester hydrochloride serves as a precursor in synthesizing pharmaceuticals targeting mood disorders and sleep regulation. It is particularly relevant in the development of medications that aim to enhance serotonin levels, which can alleviate symptoms of depression and anxiety .

Case Study: Serotonin Modulation

Research has demonstrated that derivatives of tryptophan can influence serotonin production. For instance, studies have shown that compounds derived from this compound can lead to increased serotonin synthesis in neuronal cultures, suggesting potential therapeutic applications for mood disorders .

Biochemical Research

Investigating Serotonin Production

The compound is frequently used in biochemical studies to explore serotonin biosynthesis pathways. By examining how this compound affects serotonin levels, researchers can gain insights into its role in mental health .

Table 1: Summary of Biochemical Studies Using this compound

Neuroscience Applications

Neuropharmacology Insights

In neuroscience, this compound is valuable for exploring the effects of tryptophan derivatives on neurotransmitter systems. This research contributes to advancements in understanding brain health and the pharmacological potential of these compounds .

Case Study: Neurotransmitter Systems

A study highlighted the impact of tryptophan derivatives on dopamine and norepinephrine pathways, indicating that modifications to D-Tryptophan could lead to novel treatments for neurological disorders .

Food Industry

Nutritional Supplementation

this compound is utilized as a nutritional supplement due to its potential benefits in promoting better sleep and mood enhancement. This application appeals to health-conscious consumers looking for natural ways to improve their well-being .

Table 2: Nutritional Applications

| Application | Benefits |

|---|---|

| Sleep aids | Promotes relaxation and improved sleep quality |

| Mood enhancement | Supports emotional well-being |

Cosmetic Formulations

Skin Health Benefits

The incorporation of this compound in skincare products is gaining popularity due to its potential mood-enhancing properties and benefits for skin health. This trend reflects a growing interest in combining wellness with beauty products .

Case Study: Cosmetic Products

Recent formulations have included this compound as an active ingredient aimed at improving skin hydration and mood through topical applications, highlighting its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of D-Tryptophan methyl ester hydrochloride involves its conversion to active metabolites in the body. It acts as a precursor to various biologically active compounds, including serotonin and melatonin. The compound interacts with specific enzymes and receptors, influencing physiological processes such as mood regulation, sleep, and immune response .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Melting Point : 216–218°C (literature range: 218–220°C) .

- Specific Rotation : [α]D^20 = +16 ±1° (c = 1.0, MeOH); literature reports +18° (c = 5.0, EtOH) .

- IR Peaks : 1748 cm⁻¹ (ester C=O), 1578–1502 cm⁻¹ (aromatic C=C) .

- Solubility: Highly soluble in water (150 mg/mL), methanol, and DMSO .

Enantiomeric and Structural Analogs

L-Tryptophan Methyl Ester Hydrochloride

- Key Differences: Optical Rotation: [α]D^20 = -17 to -18° (MeOH), opposite to the D-form . Applications: Used in synthesizing neuroprotective quinazolinones (e.g., compounds 4,6,8,9 in ), where stereochemistry dictates biological activity. Purity Considerations: Contamination of D-form with L-isomer (>0.5%) can disrupt enantioselective syntheses, necessitating HPLC analysis for quality control .

DL-Tryptophan Methyl Ester Hydrochloride

- Racemic Mixture : Lacks optical activity due to equal D/L ratios.

- Utility: Limited use in chiral drug synthesis but may serve in non-stereoselective reactions.

N-(5β-Cholan-24-oyl)-D-Tryptophanate (9a)

- Properties : Pale-yellow oil; synthesized from D-tryptophan methyl ester hydrochloride with 81% yield .

- Applications : Acts as an EphA2 receptor antagonist, demonstrating how ester derivatives are modified for targeted bioactivity.

Functional Group Analogs

L-Tyrosine Methyl Ester Hydrochloride

- Structural Difference: Phenolic –OH group replaces indole.

- Use Case : Biochemical studies requiring tyrosine-specific interactions (e.g., kinase assays) .

D-Phenylalanine Methyl Ester Hydrochloride

- Structural Difference : Benzyl side chain instead of indole.

- Reactivity : Lacks the indole’s π-stacking capacity, making it less suited for β-carboline formation in alkaloid synthesis.

Comparative Data Table

Biological Activity

D-Tryptophan methyl ester hydrochloride is a derivative of the essential amino acid tryptophan, which plays a critical role in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 254.71 g/mol

- CAS Number : 14907-27-8

- Solubility : Soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) .

Synthesis

This compound can be synthesized through the reaction of D-Tryptophan with methanol in the presence of acetyl chloride. This reaction yields the methyl ester, which can then be converted into the hydrochloride salt form . The synthesis pathway is illustrated below:

1. Neurotransmitter Precursor

D-Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Studies have shown that supplementation with D-Tryptophan can increase serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .

2. Anti-inflammatory Effects

Research indicates that D-Tryptophan methyl ester exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and improve outcomes in conditions such as arthritis .

3. Antioxidant Activity

D-Tryptophan derivatives have demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

Case Study 1: Depression and Anxiety Management

A clinical trial investigated the effects of D-Tryptophan supplementation on individuals with major depressive disorder. Participants receiving D-Tryptophan showed significant improvements in mood and reductions in anxiety levels compared to the placebo group .

Case Study 2: Inflammatory Response

In an experimental study using a rat model of arthritis, administration of D-Tryptophan methyl ester resulted in decreased levels of pro-inflammatory cytokines and improved joint function. The findings suggest that this compound could be beneficial in managing inflammatory disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Serotonin Precursor | Increases serotonin synthesis | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antioxidant | Protects against oxidative stress |

Pharmacological Implications

The pharmacological implications of this compound extend to its potential use in treating mood disorders, inflammatory conditions, and neurodegenerative diseases. Ongoing research aims to better understand its mechanisms and optimize its therapeutic applications.

Q & A

Basic Research Questions

Q. What methods are recommended for determining the enantiomeric purity of D-tryptophan methyl ester hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) using chiral stationary phases, such as the EnantioPak Y5 column, is effective. A mobile phase of hexane:ethanol (85:15) with 0.1% trifluoroacetic acid enables baseline separation of D- and L-isomers. Detection at 280 nm provides sensitivity for quantifying trace L-isomer contamination (<0.1%) . Calibration curves with spiked standards ensure accuracy.

Q. How should researchers handle solubility challenges for this compound in experimental settings?

- Methodological Answer : The compound is soluble in water (150 mg/mL), methanol (50 mg/mL), and DMSO. For hydrophobic reaction systems, pre-dissolve in a minimal volume of polar solvent before adding to the reaction mixture. Note that solubility decreases significantly in nonpolar solvents (e.g., hexane), requiring pH adjustments or co-solvents .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation, as moisture accelerates hydrolysis of the ester group. Long-term storage (>6 months) requires argon or nitrogen purging to inhibit oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 205°C vs. 216–218°C)?

- Methodological Answer : Discrepancies arise from differences in purity assessment methods (e.g., HPLC vs. TLC) and crystallization conditions. Reproduce synthesis protocols from literature (e.g., thionyl chloride-mediated esterification of D-tryptophan in methanol ), and characterize purity via orthogonal methods (HPLC, NMR, elemental analysis). Thermogravimetric analysis (TGA) under inert gas can distinguish melting from decomposition events .

Q. What strategies optimize the yield of this compound during synthesis?

- Methodological Answer : Use a 2:1 molar ratio of thionyl chloride to D-tryptophan in anhydrous methanol at 0°C, followed by gradual warming to room temperature. Quench excess thionyl chloride with dry sodium bicarbonate to minimize side products. Crystallize the product from methanol-diethyl ether (1:3) for >95% recovery . Monitor reaction progress via FTIR (disappearance of carboxylic acid C=O stretch at 1700 cm⁻¹) .

Q. How can researchers mitigate racemization risks during downstream derivatization?

- Methodological Answer : Avoid prolonged heating (>50°C) and strongly basic conditions (pH >9). For amide coupling, use coupling agents like HATU/HOAt in DMF at 0–5°C. Monitor optical rotation ([α]D²⁰ = −18° to −19° in MeOH) to detect racemization . Chiral HPLC validation post-reaction is critical for sensitive applications (e.g., peptide synthesis).

Q. Methodological Challenges

Q. What analytical pitfalls occur when quantifying trace impurities in this compound?

- Methodological Answer : L-isomer contamination (<0.5%) requires chiral columns with high selectivity (e.g., Daicel CHIRALPAK IG-U). Avoid UV detection below 250 nm due to matrix interference. For mass spectrometry, use ESI+ mode with m/z 255.1 (M+H) and confirm fragments (e.g., m/z 130 for indole moiety) .

Q. How does the compound’s stereochemistry influence its role in drug discovery?

- Methodological Answer : The D-configuration is critical for binding to chiral targets, such as GPX4 in ferroptosis inhibitors. In a recent study, this compound served as a key intermediate for synthesizing RSL3-based degraders, where stereochemistry dictated proteasomal targeting efficiency .

Q. Data Interpretation

Q. How should researchers validate conflicting bioactivity results in cell-based assays?

- Methodological Answer : Control for batch-to-batch variability in compound purity (e.g., residual solvents, L-isomer levels). Use orthogonal assays (e.g., Western blot for GPX4 degradation alongside cell viability assays). Compare results with enantiomeric controls (L-tryptophan derivatives) to isolate stereospecific effects .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466232 | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14907-27-8 | |

| Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.